Creatine-13C3

Description

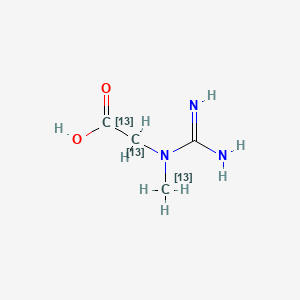

Creatine-13C3 is a stable isotope-labeled form of creatine, where three carbon atoms are replaced with the non-radioactive carbon-13 (13C) isotope. This compound is primarily used in metabolic research, enabling precise tracking of creatine’s biochemical pathways via nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry (MS) . Unlike unlabeled creatine, the isotopic substitution in this compound allows researchers to distinguish its metabolic fate from endogenous creatine, making it invaluable in studies of muscle metabolism, energy homeostasis, and neurological function .

Key physicochemical properties of this compound include:

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H9N3O2 |

|---|---|

Molecular Weight |

134.11 g/mol |

IUPAC Name |

2-[carbamimidoyl((113C)methyl)amino]acetic acid |

InChI |

InChI=1S/C4H9N3O2/c1-7(4(5)6)2-3(8)9/h2H2,1H3,(H3,5,6)(H,8,9)/i1+1,2+1,3+1 |

InChI Key |

CVSVTCORWBXHQV-VMIGTVKRSA-N |

Isomeric SMILES |

[13CH3]N([13CH2][13C](=O)O)C(=N)N |

Canonical SMILES |

CN(CC(=O)O)C(=N)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via 13C-Labeled Cyanamide and Sarcosine Condensation

One authoritative method for synthesizing guanidino-13C labeled creatine involves the preparation of [13C]cyanamide followed by its condensation with sarcosine. This approach was reported in biochemical isotope studies where the guanidino carbon is specifically 13C enriched to 99% isotopic purity. The reaction proceeds as follows:

- Step 1: Synthesis of [13C]cyanamide, where the carbon atom in cyanamide is enriched with 13C.

- Step 2: Condensation of [13C]cyanamide with sarcosine under controlled conditions to form the creatine molecule with the guanidino carbon labeled.

This method yields this compound with high isotopic enrichment, suitable for NMR studies that show characteristic chemical shifts and coupling constants, such as a 0.83 ppm shift upon phosphocreatine formation and a 2JCP coupling of 3.3 Hz.

Multi-Route Synthetic Approaches Using Labeled Precursors

Based on industrial and laboratory-scale creatine synthesis, several routes can be adapted for isotopically labeled creatine:

| Route Number | Raw Materials & Key Reactions | Notes |

|---|---|---|

| 1 | Lime nitrogen reacts with sodium sarcosine or its derivatives | Indirect method; less common for isotope labeling |

| 2 | Cyanamide reacts with chloroacetic acid and methylamine | Can be adapted using 13C-labeled cyanamide or chloroacetic acid |

| 3 | Thiourea and dimethyl sulfate produce S-methylisothiourea sulfate, which reacts with sarcosine | Potential for isotope incorporation at specific sites |

| 4 | Urea and dimethyl sulfate produce O-methyl isourea sulfate, which reacts with sodium sarcosine | Detailed reaction conditions available; can incorporate 13C-labeled urea or sarcosine |

The most frequently employed industrially scalable method involves the synthesis of O-methyl isourea sulfate from urea and dimethyl sulfate, followed by reaction with sodium sarcosinate to yield creatine monohydrate. This method can be adapted for 13C labeling by using 13C-labeled urea or sarcosine derivatives.

Synthetic Procedure Example for Creatine Monohydrate (Adaptable for 13C Labeling)

- Step 1: Preparation of O-methyl isourea sulfate by reacting urea (or 13C-labeled urea) with dimethyl sulfate under controlled temperature (below 70 °C).

- Step 2: Reaction of O-methyl isourea sulfate with sodium sarcosinate (or 13C-labeled sodium sarcosinate) at pH ~11, maintaining temperature around 20–40 °C.

- Step 3: Cooling, crystallization, filtration, washing, and drying to obtain creatine monohydrate crystals.

This method is well-documented with yields and purity suitable for further isotopic studies.

Summary Table of Preparation Routes and Key Parameters

Research Findings and Analytical Characterization

- NMR Spectroscopy: this compound exhibits distinct 13C NMR chemical shifts and coupling patterns, enabling detailed studies of creatine kinase reactions and metabolic flux.

- Isotopic Tracer Studies: The labeled creatine allows kinetic measurements of creatine uptake, phosphorylation, and turnover in muscle and brain tissues.

- Stability: 13C-labeled creatine derivatives show chemical and enzymatic stability, making them suitable for in vivo and in vitro studies.

Chemical Reactions Analysis

Types of Reactions

Creatine-13C3 undergoes various chemical reactions, including:

Oxidation: Creatine can be oxidized to form creatinine, a process that occurs naturally in the body.

Reduction: Reduction reactions can convert creatine back to its precursor molecules.

Substitution: Creatine can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various reagents depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

Oxidation: Creatinine

Reduction: Precursor molecules such as glycine and cyanamide

Substitution: Various substituted creatine derivatives depending on the reagents used

Scientific Research Applications

Creatine-13C3 has a wide range of scientific research applications:

Chemistry: Used as a chemical reference for identification, qualitative, and quantitative analysis.

Biology: Helps in studying metabolic pathways and energy metabolism in cells.

Medicine: Used in clinical diagnostics and metabolic research to understand diseases related to energy metabolism.

Industry: Employed in the production of isotopically labeled compounds for research and development .

Mechanism of Action

Creatine-13C3 exerts its effects through its role in energy metabolism. In muscles, creatine binds to phosphate to form phosphocreatine, a major energy storage form. This reaction is catalyzed by creatine kinase. Phosphocreatine then donates its phosphate group to adenosine diphosphate (ADP) to regenerate adenosine triphosphate (ATP), providing a rapid source of energy during high-intensity activities .

Comparison with Similar Compounds

Unlabeled Creatine

Unlabeled creatine (C₄H₉N₃O₂) shares identical functional groups (amino, carboxylic acid, and guanidino) with Creatine-13C3. However, the absence of isotopic labeling limits its utility in tracer studies. Key differences include:

- Detection sensitivity: Unlabeled creatine cannot be distinguished from endogenous pools in MS/NMR, whereas this compound provides a distinct isotopic signature .

- Applications : Unlabeled creatine is used in dietary supplements and clinical studies, while this compound is reserved for advanced metabolic tracing .

Phosphothis compound

Phosphothis compound, a phosphorylated derivative of creatine, shares the same isotopic labeling pattern but serves as a high-energy phosphate donor in cells. Differences include:

Other 13C-Labeled Amino Acids (e.g., Glycine-13C2)

Glycine-13C2, another isotopically labeled amino acid, is used in protein synthesis and one-carbon metabolism studies. Comparisons:

- Structural features: Glycine lacks the guanidino group present in creatine.

- Metabolic pathways : Glycine-13C2 is utilized in purine and glutathione synthesis, while this compound is specific to the creatine kinase pathway .

Comparison with Functionally Similar Compounds

β-Guanidinopropionic Acid (β-GPA)

β-GPA is a creatine analog that competitively inhibits creatine uptake. Unlike this compound:

L-Carnitine-13C3

L-Carnitine-13C3, another 13C-labeled compound, facilitates fatty acid oxidation. Contrasts include:

- Metabolic role : Carnitine shuttles fatty acids into mitochondria, while creatine regulates ATP buffering.

- Isotopic labeling : Both compounds enable tracer studies but target distinct pathways .

Analytical Data and Research Findings

Table 1: Comparative Properties of this compound and Analogues

| Compound | Molecular Formula | Isotopic Enrichment | Key Applications | Detection Methods |

|---|---|---|---|---|

| This compound | C₄H₉N₃O₂-13C₃ | ≥98% | Muscle/NMR metabolism studies | LC-MS, 13C-NMR |

| Unlabeled creatine | C₄H₉N₃O₂ | 0% | Dietary supplements, clinical use | UV-Vis, HPLC |

| Phosphothis compound | C₄H₁₀N₃O₅P-13C₃ | ≥95% | ATP regeneration studies | 31P-NMR, MS |

| β-GPA | C₃H₇N₃O₂ | N/A | Creatine transport inhibition | Fluorescence assays |

Research Highlights:

- A 2021 study validated the use of this compound in quantifying skeletal muscle creatine kinetics via LC-MS, achieving >99% precision in isotopic ratio measurements .

- Comparative NMR studies showed that this compound produces distinct spectral peaks at 75.5 ppm (13C), absent in unlabeled creatine, enabling real-time metabolic monitoring .

Q & A

Q. How can researchers enhance the reproducibility of this compound studies during peer review?

- Methodological Answer : Require authors to submit raw datasets, spectral files, and detailed protocols to repositories like MetaboLights or Zenodo. Reviewers should verify statistical methods (e.g., correction for multiple comparisons) and cross-check instrument parameters against established standards. Encourage replication studies in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.